Specific Scientific Field: Materials science and green chemistry
Summary:2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid: derivatives serve as components in room-temperature ionic liquids (RTILs). These environmentally friendly solvents find applications in catalysis, electrochemistry, and separations.
Experimental Procedure:Synthesis: Prepare Boc-protected amino acid ionic liquids by reacting the compound with suitable cations (e.g., imidazolium or pyridinium).
Characterization: Analyze their physical properties, conductivity, and stability.
Results: Boc-protected amino acid ionic liquids exhibit unique properties, making them valuable alternatives to traditional organic solvents.
These are just a few examples, and the versatility of this compound extends to other fields like drug delivery, supramolecular chemistry, and materials science. Researchers continue to explore its potential, and its applications are likely to expand further .
2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid is a compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound has a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol. The presence of the Boc group makes it particularly useful in organic synthesis, especially in the protection of amines during peptide synthesis.
Boc-β-hPhe itself is not biologically active. However, it serves as a valuable building block for the synthesis of peptides containing β-hPhe, a non-natural amino acid. β-hPhe can be incorporated into peptides to modify their structure and function. Studies suggest that β-hPhe can influence protein conformation and stability [].
The biological activity of 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid is largely influenced by its role as a protected amino acid. The Boc group protects the amino functionality from unwanted reactions, facilitating controlled peptide synthesis. This compound may also exhibit effects on cellular processes related to protein synthesis and enzyme activity due to its structural characteristics.
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid typically involves several steps:
This compound finds applications in various fields:
Studies on interaction mechanisms involving 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid often focus on its role in biochemical pathways. For instance, the stability and reactivity of the Boc-protected amino acids are investigated to understand their behavior during peptide bond formation and other enzymatic reactions .
Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid, highlighting its unique features:
Compound Name | Structure Features | Uniqueness |
---|---|---|
(S)-3-Amino-4-hydroxybutanoic acid | Lacks Boc protection | More reactive; not suitable for peptide synthesis without further modification |
(S)-3-Carbobenzoxyamino-4-hydroxybutanoic acid | Uses carbobenzoxy protecting group | Stable under various conditions but requires catalytic hydrogenation for deprotection |
4-Oxo-4-phenybutanoic acid | No protecting groups | Highly reactive and less stable; not suitable for direct use in peptide synthesis |
The uniqueness of 2-((tert-butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid lies in its stability and ease of removal of the Boc protecting group, making it particularly advantageous for controlled organic transformations and peptide synthesis .